molecular formula C8H6FN3 B1469422 5-氟-2-(1H-吡唑-4-基)吡啶 CAS No. 1381971-92-1

5-氟-2-(1H-吡唑-4-基)吡啶

货号 B1469422
CAS 编号: 1381971-92-1
分子量: 163.15 g/mol
InChI 键: HRNYNCLTFZSMQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine, also known as 5-Fluoro-2-pyrazoline, is a versatile molecule that has been studied for its potential applications in pharmaceuticals, agriculture, and other industries. It is a heterocyclic compound that contains both nitrogen and fluorine atoms and is a member of the pyrazole family. This molecule has been studied for its unique properties, such as its ability to bind to a variety of substrates, its low toxicity, and its ability to act as a catalyst. Additionally, 5-Fluoro-2-pyrazoline has been studied for its potential in medicinal applications, such as its ability to inhibit enzymes and its potential to modulate the activity of receptors.

科学研究应用

光诱导互变异构化

对包括5-氟-2-(1H-吡唑-4-基)吡啶在内的2-(1H-吡唑-5-基)吡啶(PPP)衍生物的研究表明,这些化合物表现出三种类型的光反应。这些包括激发态分子内质子转移(ESIPT)和激发态分子间双质子转移(ESDPT),以及溶剂辅助双质子转移。这些过程在光化学和发光的背景下具有重要意义,表明在光化学传感或有机电子等领域可能有应用(Vetokhina et al., 2012)

抗菌药物代谢

包括4-(吡啶-2-基)-1H-吡唑-1-基基团的化合物FYL-67,结构类似于5-氟-2-(1H-吡唑-4-基)吡啶,被研究了其代谢。研究为这种新型噁唑啉类抗菌药物的I期代谢提供了见解,确定了关键代谢物,并提出了其对抗MRSA等生物的作用机制。这项研究有助于理解类似化合物在药效学和毒效学中的代谢途径(Sang et al., 2016)

N-吡啶基化研究

在侧重于利用溴吡啶和氟吡啶进行N-吡啶基化的研究中,探讨了使用包括5-氟-2-(1H-吡唑-4-基)吡啶在内的3-烷氧基吡唑衍生物制备化学实体。这些研究的结果对于新化学库的开发至关重要,并在有机合成和药物设计中具有重要意义(Guillou et al., 2010)

抗肿瘤和抗微生物活性

合成并评估了与5-氟-2-(1H-吡唑-4-基)吡啶结构相关的吡唑并[3,4-b]吡啶衍生物的抗菌和抗真菌活性。本研究中的化合物显示出对多种细菌和真菌菌株的显著潜力,有些化合物还对肝细胞系显示出抗肿瘤活性,突显了这些化合物在开发新的抗微生物和抗癌药物中的潜力(El-Borai et al., 2012)

医药化学中的氟代吡唑基团

一项研究设计并合成了含有氟代吡唑和吡啶基1,3,4-噁二唑基团的新化合物,检查它们的抗菌活性和细胞毒性。研究显示出强大的抗菌和抗真菌活性,其中一些化合物特别对抗甲氧西林耐药的金黄色葡萄球菌(MRSA)有效。该研究表明氟代吡唑在开发新的抗微生物药物中的重要性(Desai et al., 2016)

属性

IUPAC Name

5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNYNCLTFZSMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(1H-pyrazol-4-yl)pyridine

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (15.4 g, 52.5 mmol) and 2-bromo-5-fluoropyridine (8.4 g, 47.7 mmol) in 1,4-dioxane (100 mL), Pd(PPh3)4 (5.5 g, 4.77 mmol) and a 2M aqueous solution of Na2CO3 (71.6 mL, 0.14 mol) were added, then the resulting mixture was stirred at 100° C. for 3 hours and then at room temperature for 72 hours. Water was added to the reaction mixture, followed by extraction with EtOAc. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over MgSO4, then the drying agent was filtered off, and then the solvent was distilled off under reduced pressure. A small amount of EtOAc was added to the obtained residue and the resulting mixture was filtered out and dried to obtain the title compound (4.9 g) (colorless solid).
Quantity
8.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Reactant of Route 5
Reactant of Route 5
5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Reactant of Route 6
Reactant of Route 6
5-fluoro-2-(1H-pyrazol-4-yl)pyridine

Citations

For This Compound
3
Citations
R Suzuki, D Nozawa, A Futamura… - Bioorganic & Medicinal …, 2015 - Elsevier
Orexins play an important role in sleep/wake regulation, and orexin receptor antagonists are a focus of novel therapy for the treatment of insomnia. We identified 27e (TASP0428980) as …
Number of citations: 19 www.sciencedirect.com
A Futamura, D Nozawa, Y Araki, Y Tamura… - Bioorganic & Medicinal …, 2017 - Elsevier
The design, synthesis, and structure activity relationships of the novel class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists are described. Further …
Number of citations: 17 www.sciencedirect.com
A Futamura, R Suzuki, Y Tamura, H Kawamoto… - Bioorganic & Medicinal …, 2020 - Elsevier
Here, we present the design, synthesis, and SAR of dual orexin 1 and 2 receptor antagonists, which were optimized by balancing the antagonistic activity for orexin receptors and …
Number of citations: 9 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。